
4-Azidobutanol-1-(4-Methylbenzolsulfonat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidobutanol 1-(4-Methylbenzenesulfonate): is a chemical compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol . . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Wissenschaftliche Forschungsanwendungen
4-Azidobutanol 1-(4-Methylbenzenesulfonate) is primarily used in proteomics research. It is utilized in the preparation of sulforaphane and related isothiocyanates, which are compounds of interest in cancer research due to their potential chemopreventive properties . Additionally, it may be used in the synthesis of other bioactive molecules and in studying protein interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobutanol 1-(4-Methylbenzenesulfonate) typically involves the reaction of 4-azidobutanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for 4-Azidobutanol 1-(4-Methylbenzenesulfonate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azidobutanol 1-(4-Methylbenzenesulfonate) can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products will vary depending on the nucleophile used.
Reduction Reactions: The major product is typically the corresponding amine.
Wirkmechanismus
The mechanism of action of 4-Azidobutanol 1-(4-Methylbenzenesulfonate) involves its ability to act as a precursor in chemical reactions. The azido group can be converted into a variety of functional groups, enabling the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
4-Azido-1-butanol: Similar in structure but lacks the tosylate group.
1-O-Tosyl-4-azidobutanol: Another name for the same compound.
Uniqueness: 4-Azidobutanol 1-(4-Methylbenzenesulfonate) is unique due to the presence of both the azido and tosylate groups, which provide versatility in chemical synthesis. The tosylate group is a good leaving group, facilitating nucleophilic substitution reactions, while the azido group can be transformed into various functional groups .
Eigenschaften
IUPAC Name |
4-azidobutyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-10-4-6-11(7-5-10)18(15,16)17-9-3-2-8-13-14-12/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIVVPLEIFWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

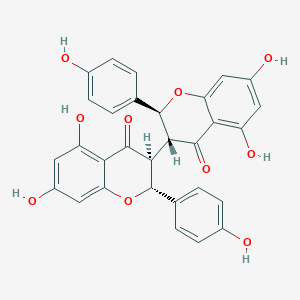
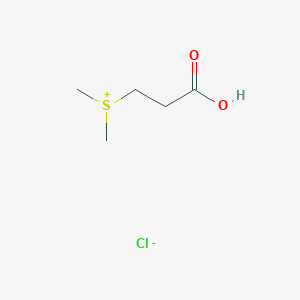


![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)

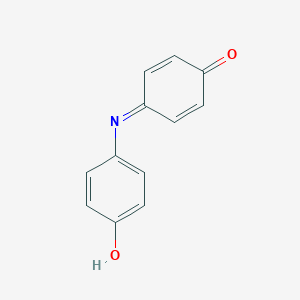
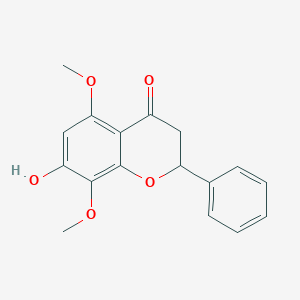

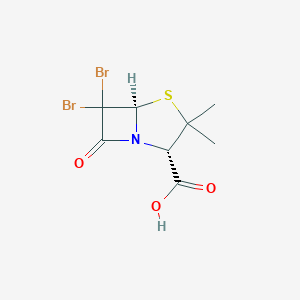
![(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B113449.png)


